Methyl phenylaminothioformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl phenylaminothioformate is an organic compound with the molecular formula C8H9NOS. It is also known as carbamothioic acid, phenyl-, O-methyl ester. This compound is characterized by the presence of a thioformate group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl phenylaminothioformate can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with methanol in the presence of a base such as sodium methoxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl phenylaminothioformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenylaminothioformates.
Wissenschaftliche Forschungsanwendungen
Methyl phenylaminothioformate finds applications in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of methyl phenylaminothioformate involves its interaction with specific molecular targets. The thioformate group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or proteins, modulating their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phenyl isothiocyanate: Shares the phenyl and thioformate groups but lacks the methoxy group.
Methyl isothiocyanate: Contains the methoxy group but lacks the phenyl ring.
Phenylthiourea: Similar thioformate structure but with a different functional group.
Uniqueness: Methyl phenylaminothioformate is unique due to the combination of the phenyl ring and the thioformate group, which imparts distinct reactivity and properties. This makes it a versatile intermediate in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
13509-41-6 |
---|---|
Molekularformel |
C8H9NOS |
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
O-methyl N-phenylcarbamothioate |
InChI |
InChI=1S/C8H9NOS/c1-10-8(11)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,11) |
InChI-Schlüssel |
SATWOAAHBTZXQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=S)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.